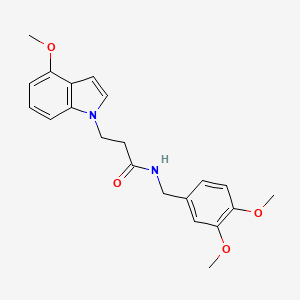![molecular formula C18H19NO3 B14954916 (4E)-9-tert-butyl-N-hydroxy-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-imine](/img/structure/B14954916.png)
(4E)-9-tert-butyl-N-hydroxy-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(TERT-BUTYL)-2,3-DIHYDROCYCLOPENTA[C]FURO[3,2-G]CHROMEN-4(1H)-ONE OXIME: is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound belongs to the class of furochromenes, which are characterized by a fused furan and chromene ring system. The presence of a tert-butyl group and an oxime functional group further enhances its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(TERT-BUTYL)-2,3-DIHYDROCYCLOPENTA[C]FURO[3,2-G]CHROMEN-4(1H)-ONE OXIME typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the furochromene core: This can be achieved through a cyclization reaction involving a suitable precursor such as a coumarin derivative and a furan ring.
Introduction of the tert-butyl group: This step often involves the use of tert-butyl chloride and a strong base like potassium tert-butoxide.
Oxime formation: The final step involves the conversion of a ketone or aldehyde group into an oxime using hydroxylamine hydrochloride under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxime group, leading to the formation of nitrile oxides.
Reduction: Reduction of the oxime group can yield the corresponding amine.
Substitution: The tert-butyl group can be substituted under specific conditions, such as in the presence of strong acids or bases.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Strong acids like hydrochloric acid or bases like sodium hydroxide.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 9-(TERT-BUTYL)-2,3-DIHYDROCYCLOPENTA[C]FURO[3,2-G]CHROMEN-4(1H)-ONE OXIME involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Furochromenes: Compounds with similar furan and chromene ring systems.
Oximes: Compounds with similar oxime functional groups.
Tert-butyl derivatives: Compounds with similar tert-butyl groups.
Uniqueness
The uniqueness of 9-(TERT-BUTYL)-2,3-DIHYDROCYCLOPENTA[C]FURO[3,2-G]CHROMEN-4(1H)-ONE OXIME lies in its combination of structural features, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C18H19NO3 |
|---|---|
Molecular Weight |
297.3 g/mol |
IUPAC Name |
(NE)-N-(14-tert-butyl-8,12-dioxatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2(6),10,13,15-pentaen-7-ylidene)hydroxylamine |
InChI |
InChI=1S/C18H19NO3/c1-18(2,3)14-9-21-15-8-16-12(7-13(14)15)10-5-4-6-11(10)17(19-20)22-16/h7-9,20H,4-6H2,1-3H3/b19-17+ |
InChI Key |
KMKVSUIYHCNBFU-HTXNQAPBSA-N |
Isomeric SMILES |
CC(C)(C)C1=COC2=CC3=C(C=C21)C4=C(CCC4)/C(=N\O)/O3 |
Canonical SMILES |
CC(C)(C)C1=COC2=CC3=C(C=C21)C4=C(CCC4)C(=NO)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-benzhydrylpiperazino)methyl]-6,8-dimethyl-2H-chromen-2-one](/img/structure/B14954834.png)
![N-[(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-D-isoleucine](/img/structure/B14954842.png)
![6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}butanoate](/img/structure/B14954845.png)
![5-hydroxy-1-oxo-N-[4-(trifluoromethoxy)phenyl]-2,3-dihydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B14954849.png)
![5-(2-furyl)-N~3~-[2-(2-furyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B14954861.png)
![(11E)-14,16-Bis[(2,4-dichlorophenyl)methoxy]-3-methyl-3,4,5,6,7,8,9,10-octahydro-1H-2-benzoxacyclotetradecine-1,7-dione](/img/structure/B14954867.png)

![6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-[(benzyloxy)carbonyl]norvalinate](/img/structure/B14954875.png)

![2,6-dichloro-N~3~-[3-(trifluoromethoxy)phenyl]nicotinamide](/img/structure/B14954911.png)
![1-(4-Bromophenyl)-7-fluoro-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14954913.png)
![8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl N-[(4-methylphenyl)sulfonyl]-L-isoleucinate](/img/structure/B14954918.png)
![benzyl 2,7-dimethyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B14954921.png)
![3-isopropyl-5-{(Z)-1-[2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one](/img/structure/B14954923.png)
